N-(2-Oxopropyl)nitrous amide

Catalog No.
S14945416
CAS No.
89871-83-0
M.F
C3H6N2O2
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Oxopropyl)nitrous amide

CAS Number

89871-83-0

Product Name

N-(2-Oxopropyl)nitrous amide

IUPAC Name

N-(2-oxopropyl)nitrous amide

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C3H6N2O2/c1-3(6)2-4-5-7/h2H2,1H3,(H,4,7)

InChI Key

VVOLINMDRYJSQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNN=O

N-(2-Oxopropyl)nitrous amide, also known as N-Nitrosobis(2-oxopropyl)amine, is a nitrosamine compound characterized by its structure which includes a nitroso group attached to a bis(2-oxopropyl)amine moiety. This compound is notable for its potential mutagenic properties, particularly affecting pancreatic acinar cells. The presence of the nitroso group is crucial as it contributes to the compound's reactivity and biological activity, making it a subject of interest in toxicology and cancer research .

  • Nitrosation: The primary reaction involves the conversion of bis(2-oxopropyl)amine into the nitrosamine through the action of nitrosating agents such as sodium nitrite in acidic conditions.
  • Substitution Reactions: The nitroso group can be substituted by other functional groups under certain conditions, which alters the compound's properties and reactivity.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso derivatives or reduction to convert the nitroso group into an amine group. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

N-(2-Oxopropyl)nitrous amide exhibits significant biological activity, primarily as a mutagen. It has been shown to induce mutations in pancreatic acinar cells, leading to alterations in cellular function and proliferation. The compound's mutagenicity is attributed to its metabolic activation, which generates reactive intermediates capable of forming DNA adducts. This process can initiate tumorigenesis, particularly in pancreatic tissues, highlighting its relevance in studies related to cancer development .

The synthesis of N-(2-Oxopropyl)nitrous amide typically involves:

  • Nitrosation Reaction: This is the most common method, where bis(2-oxopropyl)amine is treated with a nitrosating agent like sodium nitrite in an acidic medium. Careful control of reaction conditions is essential to maximize yield and purity.
  • Alternative Synthetic Routes: Other methods may include variations of the nitrosation process or modifications involving different amine substrates, although these are less commonly documented .

N-(2-Oxopropyl)nitrous amide finds applications primarily in research contexts:

  • Mutagenicity Studies: It serves as a model compound for studying the mechanisms of mutagenesis and carcinogenesis associated with nitrosamines.
  • Chemical Synthesis: Its reactivity makes it useful in organic synthesis, particularly in creating derivatives for further chemical exploration or pharmaceutical development.
  • Toxicological Research: The compound is utilized in studies examining environmental carcinogens and their effects on biological systems .

Research into the interactions of N-(2-Oxopropyl)nitrous amide reveals its capacity to engage with various biological macromolecules:

  • DNA Interactions: It forms adducts with DNA, leading to mutations that can disrupt normal cellular processes.
  • Enzyme Interactions: The compound's metabolic activation involves cytochrome P450 enzymes, which play a crucial role in its biotransformation and subsequent biological effects .

These interactions underscore its significance as a tool for understanding mutagenic pathways.

Several compounds share structural similarities with N-(2-Oxopropyl)nitrous amide. Here are some notable examples:

Compound NameStructure TypeUnique Features
N-Nitrosomethyl(2-oxopropyl)amineNitrosamineExhibits different mutagenic potential compared to N-(2-Oxopropyl)nitrous amide .
N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amineNitrosamineLess potent mutagen than N-(2-Oxopropyl)nitrous amide; used for comparative studies.
N-NitrosodiethylamineNitrosamineKnown carcinogen with distinct biological pathways; often used as a reference standard .

These compounds highlight the uniqueness of N-(2-Oxopropyl)nitrous amide due to its specific structural features and biological activities.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

102.042927438 g/mol

Monoisotopic Mass

102.042927438 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-11

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